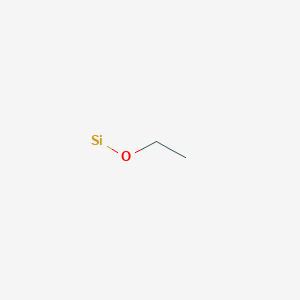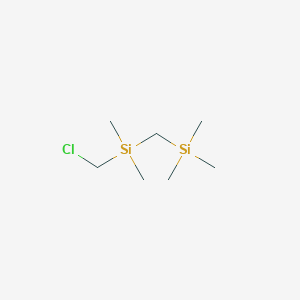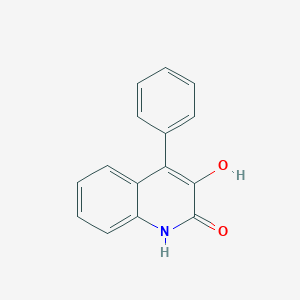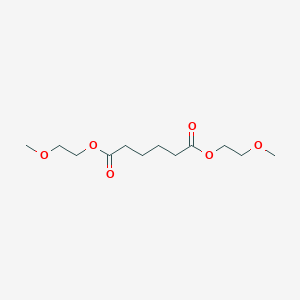
1,3-Disilaindan, 1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Disilaindan, 1,3-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of organosilicon compounds, which have been widely studied for their diverse applications in various fields, including materials science, electronics, and biotechnology. In
Mecanismo De Acción
The mechanism of action of 1,3-Disilaindan, 1,3-dimethyl- is not well understood, but it is believed to involve the interaction of the silicon atoms with various biological molecules, such as proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can affect various biological processes, such as enzyme activity, gene expression, and membrane permeability.
Biochemical and Physiological Effects
1,3-Disilaindan, 1,3-dimethyl- has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that this compound can affect the behavior and physiology of various organisms, such as zebrafish and mice, but the exact mechanisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Disilaindan, 1,3-dimethyl- has several advantages for lab experiments, such as its high purity, stability, and compatibility with various solvents and reagents. However, this compound also has some limitations, such as its high cost, low availability, and potential toxicity, which can affect the reproducibility and safety of the experiments.
Direcciones Futuras
1,3-Disilaindan, 1,3-dimethyl- has several potential future directions for scientific research, such as:
- Further studies on the mechanism of action and physiological effects of this compound, using advanced techniques such as proteomics, genomics, and metabolomics.
- Development of new synthesis methods and optimization of the existing methods, to improve the yield, purity, and cost-effectiveness of this compound.
- Exploration of new applications of this compound in various fields, such as medicine, agriculture, and environmental science, by identifying its unique properties and potential benefits.
- Investigation of the potential toxicity and safety of this compound, using various in vitro and in vivo models, to ensure its safe use in scientific research.
Conclusion
1,3-Disilaindan, 1,3-dimethyl- is a promising compound for scientific research, due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for scientific research.
Métodos De Síntesis
The synthesis of 1,3-Disilaindan, 1,3-dimethyl- can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with dichlorosilane in the presence of a base, or the reaction of 1,3-disilabenzene with a methylating agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalysts.
Aplicaciones Científicas De Investigación
1,3-Disilaindan, 1,3-dimethyl- has been studied for its potential applications in various scientific fields, including materials science, catalysis, and biotechnology. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride, which have high hardness and thermal stability. In catalysis, 1,3-Disilaindan, 1,3-dimethyl- has been used as a ligand for transition metal catalysts, which can improve the efficiency and selectivity of various reactions. In biotechnology, this compound has been studied for its potential applications in drug delivery, imaging, and sensing, due to its unique chemical and physical properties.
Propiedades
Número CAS |
17864-73-2 |
|---|---|
Fórmula molecular |
C9H12Si2 |
Peso molecular |
176.36 g/mol |
InChI |
InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 |
Clave InChI |
MBNSGSCFQVFOKW-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si](C2=CC=CC=C21)C |
SMILES canónico |
C[Si]1C[Si](C2=CC=CC=C21)C |
Sinónimos |
1,3-Dimethyl-1,3-disilaindane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)



![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)





